![molecular formula C2H2N4O2 B1595780 1H-Tetrazole-5-carboxylic acid CAS No. 75773-99-8](/img/structure/B1595780.png)
1H-Tetrazole-5-carboxylic acid
Overview
Description
1H-Tetrazole-5-carboxylic acid is a synthetic organic heterocyclic compound. It belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry. Although they are not commonly found in nature, they exhibit unique properties that make them valuable in drug development .
Synthesis Analysis
The synthesis of 5-substituted-1H-tetrazoles has seen significant advancements. Various methods, including microwave-assisted synthesis, heterogeneous catalysts, and nanoparticles, have been employed to efficiently produce these compounds .
Molecular Structure Analysis
The molecular structure of This compound consists of a tetrazole ring with specific thermochemical properties and multiple reactivity. It has been used as a bioisosteric replacement for carboxylic acids in drug design .
Chemical Reactions Analysis
The mechanism of action of This compound involves inhibiting the fungal enzyme cytochrome P450. This property makes it a potential antifungal agent .
Physical And Chemical Properties Analysis
The physical and chemical properties of This compound include flammability and the ability to cause skin and eye irritation. It is essential to handle this compound with caution and avoid prolonged exposure .
Scientific Research Applications
1H-Tetrazole-5-carboxylic acid has a number of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. In addition, it has been used in the synthesis of a number of biologically active compounds, such as antibiotics, antivirals, and anticancer agents.
Mechanism of Action
Target of Action
1H-Tetrazole-5-carboxylic acid is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety .
Mode of Action
The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This allows the compound to interact with its targets in a similar way to carboxylic acids, but with increased metabolic stability . The tetrazole and carboxylate anions give rise to electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs .
Biochemical Pathways
Tetrazoles in general have been found to exhibit potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .
Pharmacokinetics
It is known that the tetrazole moiety is metabolically more stable than the carboxylic acid group . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .
Result of Action
This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .
Advantages and Limitations for Lab Experiments
1H-Tetrazole-5-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time. However, it is highly toxic and should be handled with care. In addition, it is not very soluble in water and thus may not be suitable for certain experiments.
Future Directions
There are a number of potential future directions for the use of 1H-Tetrazole-5-carboxylic acid. One potential direction is to explore its use as a catalyst in the synthesis of polymers and other organic compounds. Another potential direction is to explore its use as a starting material for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer agents. In addition, further research could be done to explore its potential use as a reagent in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. Finally, further research could be done to explore its potential use as a therapeutic agent for the treatment of various diseases and disorders.
Safety and Hazards
properties
IUPAC Name |
2H-tetrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZBNHVVQIRTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331383 | |
Record name | 2H-tetrazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75773-99-8 | |
Record name | 2H-tetrazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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